N-(2-isopropoxyphenyl)-2-(2-thienyl)acetamide
Overview
Description
N-(2-isopropoxyphenyl)-2-(2-thienyl)acetamide is a useful research compound. Its molecular formula is C15H17NO2S and its molecular weight is 275.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.09799996 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
N-(2-isopropoxyphenyl)-2-(2-thienyl)acetamide is a compound that can be involved in chemoselective acetylation processes, which are crucial in the synthesis of various pharmaceuticals. A study by Magadum and Yadav (2018) explores the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting the importance of acetylation in the synthesis of antimalarial drugs. This process underscores the role of such compounds in facilitating selective reactions that lead to the development of therapeutic agents (Magadum & Yadav, 2018).
Catalytic Activity in Environmental Applications
The photocatalytic degradation of pharmaceuticals like acetaminophen is an environmental application where compounds similar to this compound could be utilized. Tao et al. (2015) discuss the use of graphene/titanium dioxide nanocomposites for the efficient degradation of acetaminophen, a common pharmaceutical pollutant. This research demonstrates the potential for such compounds to be used in catalytic processes that mitigate environmental pollutants, contributing to cleaner water sources (Tao, Liang, Zhang, & Chang, 2015).
Anticancer Drug Development
In the field of oncology, the synthesis and characterization of compounds like this compound are crucial for developing new therapeutic agents. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor. This work illustrates the potential of such compounds in contributing to the development of new anticancer drugs through detailed synthesis, structural elucidation, and bioactivity assessment (Sharma et al., 2018).
Drug Metabolism Studies
Understanding the metabolism of drugs is essential for developing safe and effective pharmaceuticals. Compounds like this compound can be instrumental in studying the metabolic pathways of drugs in the human body. Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the differences in metabolic pathways between species. Such studies are crucial for predicting drug behavior in humans and ensuring safety (Coleman, Linderman, Hodgson, & Rose, 2000).
Properties
IUPAC Name |
N-(2-propan-2-yloxyphenyl)-2-thiophen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11(2)18-14-8-4-3-7-13(14)16-15(17)10-12-6-5-9-19-12/h3-9,11H,10H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDLZDKBZCXMJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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